Sodium deoxycholate monohydrate (CAS 145224-92-6) is a highly purified, anionic bile salt widely utilized as a mild detergent in biochemical processing and pharmaceutical formulation. As the sodium salt of a dihydroxy bile acid, it features a rigid steroidal backbone that imparts unique amphiphilic properties, characterized by a low critical micelle concentration (CMC) of 2–6 mM and a small aggregation number of 3–12 . The monohydrate form provides a strictly defined hydration state, ensuring precise molarity calculations and batch-to-batch consistency during scale-up. In procurement contexts, it is primarily prioritized for membrane protein solubilization, liposome preparation, viral inactivation, and nanoparticle stabilization, where its predictable physicochemical behavior and easy removal via acid precipitation offer distinct advantages over harsher or less defined surfactants .
Substituting Sodium deoxycholate monohydrate with generic alternatives often compromises process reproducibility and analytical integrity. Anhydrous sodium deoxycholate is prone to variable moisture absorption during storage; this hygroscopicity leads to inaccurate weighing, directly altering the effective critical micelle concentration (CMC) and compromising formulation consistency . Furthermore, substituting with closely related bile salts like sodium cholate fails because cholate's trihydroxy structure significantly increases its CMC (~13 mM), requiring much higher concentrations to achieve micellization [1]. In proteomic workflows, substituting with common detergents like sodium dodecyl sulfate (SDS) is detrimental; SDS irreversibly denatures proteins, severely inhibits tryptic digestion, and interferes with LC-MS/MS analysis, whereas sodium deoxycholate maintains trypsin activity and can be easily removed via simple acid precipitation[2].
In LC-MS/MS workflows, 1.0% Sodium deoxycholate (SDC) demonstrates superior compatibility with in-solution tryptic digestion compared to 1.0% SDS. SDC yields a more than 2-fold increase in the identification of membrane-associated proteins and does not inhibit trypsin activity, whereas SDS severely decreases tryptic activity and requires extensive dilution or complex removal steps[1]. Furthermore, SDC is easily removed prior to mass spectrometry via acid precipitation.
| Evidence Dimension | Membrane protein identification yield and enzyme compatibility |
| Target Compound Data | 1.0% SDC (Yields 77 PM proteins, zero trypsin inhibition, easy acid removal) |
| Comparator Or Baseline | 1.0% SDS (Yields <35 PM proteins, severe trypsin inhibition, LC-MS interference) |
| Quantified Difference | >2-fold increase in identified membrane proteins with SDC. |
| Conditions | Rat hippocampal plasma membrane solubilization and in-solution tryptic digestion. |
Enables direct, high-throughput in-solution digestion without costly and loss-inducing detergent removal steps, streamlining proteomic procurement.
The dihydroxy structure of Sodium deoxycholate results in a significantly lower Critical Micelle Concentration (CMC) compared to the trihydroxy structure of sodium cholate. Tensiometric measurements confirm that SDC forms micelles at 2–6 mM, whereas sodium cholate requires approximately 13 mM to achieve micellization under identical aqueous conditions [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | SDC CMC = 2–6 mM |
| Comparator Or Baseline | Sodium cholate CMC = ~13 mM |
| Quantified Difference | SDC requires less than half the molar concentration to form micelles. |
| Conditions | Aqueous solution at 298.15 K, tensiometric measurement. |
Reduces the total mass of surfactant required for liposomal and nanoparticle formulations, lowering material costs and minimizing surfactant-induced cytotoxicity.
For the extraction of highly hydrophobic proteins from extracellular vesicles (EVs), SDC outperforms classical chaotropic agents like urea. Comparative proteomics revealed that surfactants like SDC solubilize membrane-associated proteins that are entirely resistant to urea-based extraction, leading to the highest total number of identified peptides in EV samples without the LC-MS interference characteristic of SDS [1].
| Evidence Dimension | Total peptide identification in EV proteomics |
| Target Compound Data | SDC-based lysis (Highest total peptide count, extracts highly hydrophobic proteins) |
| Comparator Or Baseline | Urea-based lysis (Ineffective at extracting integral membrane proteins) |
| Quantified Difference | SDC identifies significantly more protein groups and total peptides than urea. |
| Conditions | Extracellular vesicle protein extraction and LC-MS/MS analysis. |
Ensures comprehensive biomarker recovery in diagnostic assay development, preventing the loss of critical hydrophobic targets during sample prep.
The monohydrate form of Sodium deoxycholate provides highly reproducible stabilization for biopolymer nanoparticles. Formulations using 1.25% SDC monohydrate yielded stable zein nanoparticles with an optimal average size of 100 nm and a strong zeta potential of -30 mV. These particles demonstrated high thermal stability up to 50 °C and resisted aggregation in phosphate-buffered saline, outperforming formulations lacking optimized bile salt stabilization [1].
| Evidence Dimension | Nanoparticle size and zeta potential stability |
| Target Compound Data | 1.25% SDC monohydrate (100 nm size, -30 mV zeta potential) |
| Comparator Or Baseline | Unoptimized surfactant formulations (Prone to aggregation and thermal instability) |
| Quantified Difference | Maintained stable 100 nm dispersion and -30 mV charge under thermal stress (50 °C). |
| Conditions | Zein biopolymer nanoparticle formulation and thermal stress testing. |
Guarantees the precise electrosteric stabilization required for the reproducible, clinical-grade scale-up of nanoparticle drug delivery systems.
Sodium deoxycholate monohydrate is the optimal choice for solubilizing plasma membranes and extracellular vesicles prior to tryptic digestion. Because it does not inhibit trypsin and can be easily precipitated out of solution using mild acid (e.g., formic acid or TFA) before LC-MS injection, it eliminates the need for time-consuming filter-aided sample preparation (FASP) or dialysis steps required when using SDS[1].
In the development of lipid nanoparticles and polymeric drug delivery systems, the monohydrate form ensures exact mass-to-molarity conversions, preventing CMC drift. Its low CMC (2-6 mM) allows formulators to use less total surfactant compared to sodium cholate, reducing the risk of surfactant-induced cytotoxicity while achieving stable, monodisperse particles with strong negative zeta potentials [2].
As a well-characterized, mild anionic detergent, it is highly effective at disrupting the lipid envelopes of viruses. It is frequently procured for downstream bioprocessing and vaccine manufacturing workflows where robust viral clearance is mandated, but where harsher detergents might denature the therapeutic protein of interest .
When procuring lysis buffers for diagnostic assays targeting integral membrane proteins, SDC is preferred over urea. It provides the necessary amphiphilic disruption to release highly hydrophobic targets from lipid bilayers without causing the irreversible denaturation or analytical interference associated with stronger ionic detergents [3].
Irritant